molecular formula C17H15F3N2S B15028974 6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B15028974
M. Wt: 336.4 g/mol
InChI Key: PZASPCZHQMLFBE-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a propylsulfanyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes. The propylsulfanyl group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 6-(4-Methylphenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Uniqueness

6-(4-Methylphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the propylsulfanyl group, in particular, differentiates it from similar compounds with shorter or longer alkyl chains, potentially affecting its reactivity and interactions.

Properties

Molecular Formula

C17H15F3N2S

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-propylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H15F3N2S/c1-3-8-23-16-13(10-21)14(17(18,19)20)9-15(22-16)12-6-4-11(2)5-7-12/h4-7,9H,3,8H2,1-2H3

InChI Key

PZASPCZHQMLFBE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N

Origin of Product

United States

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